Cas no 2172066-22-5 (2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acid)

2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acid
- 2172066-22-5
- 2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid
- EN300-1489258
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- インチ: 1S/C24H21N3O5S/c28-21(29)11-27(14-9-10-14)22(30)20-13-33-23(25-20)26-24(31)32-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,28,29)(H,25,26,31)
- InChIKey: OZPTYWAMBYUDGM-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=NC(=C1)C(N(CC(=O)O)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 463.12019195g/mol
- どういたいしつりょう: 463.12019195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 137Ų
2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1489258-10.0g |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1489258-100mg |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1489258-5000mg |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1489258-500mg |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1489258-10000mg |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1489258-2.5g |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1489258-0.05g |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1489258-1.0g |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1489258-2500mg |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1489258-1000mg |
2-{N-cyclopropyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}acetic acid |
2172066-22-5 | 1000mg |
$3368.0 | 2023-09-28 |
2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acid 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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8. Back matter
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acidに関する追加情報
Comprehensive Analysis of 2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acid (CAS No. 2172066-22-5)
In the rapidly evolving field of pharmaceutical and biochemical research, 2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acid (CAS No. 2172066-22-5) has emerged as a compound of significant interest. This molecule, characterized by its complex structure featuring a thiazole ring and Fmoc-protected amino group, is widely utilized in peptide synthesis and drug discovery. Researchers are increasingly exploring its potential in targeted therapies, particularly in the context of cancer treatment and antibiotic development, aligning with current trends in precision medicine.
The compound's CAS No. 2172066-22-5 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents. Its Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) is pivotal for solid-phase peptide synthesis (SPPS), a technique dominating modern peptide production. As the demand for custom peptides and bioconjugates grows—driven by advancements in mRNA vaccines and ADC (antibody-drug conjugate) technologies—this compound’s role as a building block gains prominence. Recent publications highlight its utility in creating peptide inhibitors for protease enzymes, a hot topic in COVID-19 research and neurodegenerative disease studies.
From a structural perspective, the cyclopropyl moiety and thiazol-4-yl core contribute to the compound’s stability and bioactivity. These features make it valuable for designing small-molecule drugs with improved metabolic resistance—a key focus area in AI-driven drug discovery platforms. Notably, computational chemists frequently search for "thiazole derivatives in drug design" or "Fmoc-amino acid applications," reflecting the compound’s relevance in cheminformatics and molecular modeling workflows.
Quality control protocols for CAS No. 2172066-22-5 emphasize HPLC purity (>98%) and strict storage conditions (typically -20°C under inert gas), addressing common user queries about compound stability. The rise of green chemistry has also spurred interest in eco-friendly synthesis routes for such intermediates, with patents describing solvent-free approaches. Furthermore, its compatibility with click chemistry reactions positions it as a versatile tool for biomaterial engineering—another trending topic in tissue regeneration research.
In conclusion, 2-{N-cyclopropyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}acetic acid represents a critical intersection between traditional organic chemistry and cutting-edge biomedical applications. Its multifaceted utility—from peptide therapeutics to diagnostic probe development—ensures sustained academic and industrial attention, particularly as the pharmaceutical industry shifts toward personalized medicine and high-throughput screening methodologies.
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